Fmoc-Dab(Adpoc)-OH
Description
Significance of Protected Non-Proteinogenic Amino Acids in Synthetic Methodology
While the 22 proteinogenic amino acids form the fundamental building blocks of proteins in nature, the incorporation of non-proteinogenic amino acids (npAAs) into synthetic peptides offers a powerful strategy to enhance their properties. frontiersin.orgnih.gov These "unnatural" amino acids can be synthesized to introduce novel functionalities, improve metabolic stability, and create unique structural motifs. frontiersin.orgwikipedia.org The strategic use of npAAs can lead to peptides with enhanced therapeutic efficacy, resistance to enzymatic degradation, or tailored functionalities for specific applications in materials science and diagnostics. frontiersin.orgnih.gov
The synthesis of peptides containing npAAs often requires the use of protecting groups to mask reactive moieties on the amino acid side chains, preventing unwanted side reactions during peptide chain elongation. biosynth.compeptide.com This ensures the integrity of the final peptide product and allows for the controlled assembly of complex molecular structures.
Overview of Orthogonal Protecting Group Strategies in Peptide Synthesis
Orthogonal protection is a cornerstone of modern solid-phase peptide synthesis (SPPS). fiveable.me This strategy involves the use of multiple protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups present in the molecule. fiveable.meiris-biotech.de This allows for the selective deprotection of specific functional groups at desired stages of the synthesis, enabling site-specific modifications such as branching, cyclization, or the attachment of labels. fiveable.mesigmaaldrich.com
A common orthogonal protection scheme in SPPS is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group for the temporary protection of the α-amino group of amino acids, which is labile to basic conditions (e.g., piperidine). biosynth.comiris-biotech.de This is often paired with acid-labile protecting groups for the side chains. iris-biotech.de The ability to selectively remove one type of protecting group while others remain intact is what defines the orthogonality of the system and is crucial for the synthesis of complex peptides. biosynth.comfiveable.me
Contextualization of Fmoc-Dab(Adpoc)-OH within Diaminobutyric Acid Derivatives
This compound is a derivative of L-2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid that contains a primary amine in its side chain. chemimpex.comchemistrycongresses.ch This side-chain amine provides a valuable point for modification, but it must be appropriately protected during peptide synthesis. Various protected forms of Dab are commercially available, each with a different side-chain protecting group designed for specific orthogonal strategies. sigmaaldrich.comchemistrycongresses.ch
This compound distinguishes itself with the Adpoc (1-adamantyl-1-methylethoxycarbonyl) protecting group on its side-chain amine. chemimpex.com This bulky and lipophilic group offers specific cleavage conditions, contributing to the repertoire of orthogonal protection schemes available to peptide chemists. The unique properties of the Adpoc group can be advantageous in the synthesis of complex peptides where other protecting groups may not be suitable. chemimpex.com
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 214750-73-9 chemimpex.com |
| Molecular Formula | C33H40N2O6 chemimpex.com |
| Molecular Weight | 560.68 g/mol |
| Appearance | White powder chemimpex.com |
| Purity | ≥ 99% (HPLC, TLC) chemimpex.com |
| Storage Conditions | 0 - 8 °C chemimpex.com |
| Synonyms | Fmoc-L-Dab(Adpoc)-OH, Nα-Fmoc-Nγ-(1-{1'-adamantyl}-1-methyl-ethoxycarbonyl)-L-2,4-diaminobutyric acid chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O6/c1-32(2,33-16-20-13-21(17-33)15-22(14-20)18-33)41-30(38)34-12-11-28(29(36)37)35-31(39)40-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-10,20-22,27-28H,11-19H2,1-2H3,(H,34,38)(H,35,39)(H,36,37)/t20?,21?,22?,28-,33?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOQRZIEHJXWJE-ZAEVYNLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Orthogonal Deprotection Chemistry of Fmoc Dab Adpoc Oh
Mechanism and Kinetics of Fmoc (9-Fluorenylmethyloxycarbonyl) Group Removal
The Fmoc group is a widely used Nα-protecting group in peptide synthesis, prized for its stability to acidic conditions and its clean, rapid removal by bases. chempep.com
The removal of the Fmoc group proceeds via a base-mediated β-elimination mechanism, often classified as an E1cB (Elimination, Unimolecular, conjugate Base) reaction. acs.orgpublish.csiro.au The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring system by a base, typically a secondary amine like piperidine (B6355638). researchgate.netspringernature.com The electron-withdrawing nature of the fluorene system makes this proton particularly susceptible to removal. researchgate.netspringernature.com This initial deprotonation is the rate-determining step. rsc.org Following proton abstraction, the resulting carbanion intermediate undergoes rapid β-elimination, leading to the cleavage of the carbamate (B1207046) linkage. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive byproduct, dibenzofulvene (DBF). chempep.compublish.csiro.au The deprotection reaction is generally faster in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to less polar solvents like dichloromethane (B109758) (DCM). researchgate.netspringernature.com
The dibenzofulvene (DBF) molecule generated during Fmoc cleavage is a reactive electrophile. publish.csiro.aursc.org If left unquenched in the reaction medium, it can undergo a Michael-type addition with the newly liberated α-amino group of the peptide chain. scielo.org.mx This side reaction results in the irreversible termination of the elongating peptide, reducing the yield of the desired full-length product.
To prevent this, the base used for deprotection must also act as an effective scavenger for DBF. scielo.org.mx Secondary amines, such as piperidine and pyrrolidine, are particularly effective because they rapidly trap the DBF to form a stable, soluble adduct (e.g., the dibenzofulvene-piperidine adduct). acs.orgscielo.org.mx This adduct is easily washed away from the solid-phase support, ensuring a clean deprotection step. scielo.org.mx In contrast, sterically hindered or non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can effectively remove the Fmoc group but are poor scavengers, necessitating the addition of a separate nucleophilic scavenger to the deprotection solution. publish.csiro.auscielo.org.mx
The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, and the reaction solvent. Kinetic studies have been performed to compare various deprotection reagents and optimize reaction conditions. Piperidine, typically used at a concentration of 20% in DMF, is the historical gold standard, known for its high efficiency as both a base and a scavenger. acs.orgresearchgate.net
Studies have shown that the rate of deprotection increases with higher concentrations of piperidine. For example, using piperidine in DMF to deprotect Fmoc-Val-OH, the extent of Fmoc removal after 5 minutes was approximately 49.6% with 1% piperidine, 87.9% with 2% piperidine, and nearly complete with 5% piperidine. scielo.org.mx Other bases have been investigated as alternatives to piperidine. A combination of 5% piperazine (B1678402) and 2% DBU in DMF was found to be faster than 20% piperidine, with a half-life (t1/2) of just 4 seconds, leading to complete Fmoc removal in under a minute. rsc.org The relative deprotection rates for different methylpiperidine derivatives follow the order: 4-methylpiperidine (B120128) > 3-methylpiperidine (B147322) > 2-methylpiperidine. scielo.org.mx
Table 1: Comparison of Fmoc Deprotection Reagents and Kinetic Parameters
| Reagent/s | Concentration (% v/v in DMF) | Substrate | Half-life (t1/2) | Notes |
|---|---|---|---|---|
| Piperidine | 20% | Model Peptides | ~7 seconds | Standard reagent, efficient but can cause side reactions like aspartimide formation. chempep.comrsc.org |
| Piperazine | 5% | Model Peptides | ~35 seconds | Slower than piperidine, but acts as a good DBF scavenger. rsc.org |
| DBU | 2% | Model Peptides | Fast | Strong, non-nucleophilic base; requires a scavenger for DBF. publish.csiro.aursc.org |
| Piperazine + DBU | 5% + 1% | Model Peptides | ~7 seconds | Matches the speed of 20% piperidine. rsc.org |
| Piperazine + DBU | 5% + 2% | Model Peptides | ~4 seconds | Faster than 20% piperidine, with complete removal in < 1 minute. rsc.org |
| 4-Methylpiperidine | 20% | Fmoc-L-Leucine-OH | - | Effective deprotection, comparable to piperidine. scielo.org.mxnih.gov |
| Pyrrolidine | 20% | Fmoc-Phe-Ala-OH | - | Matches piperidine in both Fmoc removal and DBF scavenging. acs.org |
Dibenzofulvene Adduct Formation and Trapping in Reaction Media
Mechanism and Conditions for Adpoc (Allyloxycarbonyl or Adamantyloxycarbonyl) Group Cleavage
The notation "Adpoc" can be ambiguous. While it often refers to the acid-labile 1-(1-Adamantyl)-1-methylethoxycarbonyl group, the context of orthogonal synthesis, particularly protocols involving palladium catalysis, strongly suggests it may refer to the Allyloxycarbonyl (Alloc) group in this specific compound, Fmoc-Dab(Alloc)-OH. The Alloc group is fully orthogonal to the base-labile Fmoc and acid-labile tert-butyl (tBu) groups, making it a valuable tool for complex peptide synthesis. iris-biotech.depeptide.com Cleavage of the Alloc group is achieved under neutral conditions using a palladium(0) catalyst. iris-biotech.de
The deprotection of the Alloc group is a transition metal-catalyzed process. The reaction is typically carried out using a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in an inert solvent like DCM or THF. iris-biotech.deuva.nl The mechanism begins with the oxidative addition of the Pd(0) catalyst to the allyl system of the Alloc group, forming a cationic η³-allyl-palladium(II) complex. uva.nl This intermediate is unstable and readily undergoes decarboxylation to release the free side-chain amine.
The efficacy of Alloc group removal is highly dependent on the choice of both the allyl cation scavenger and the ligands coordinated to the palladium catalyst.
Scavengers: The primary role of the scavenger is to irreversibly trap the allyl group from the palladium complex, thereby preventing side reactions such as the re-allylation of the newly deprotected amine. A variety of nucleophilic scavengers are effective, including:
Tributyltin Hydride (Bu₃SnH): A highly effective scavenger that leads to rapid and clean deprotection. uva.nl
Morpholine and Dimedone: Common, less toxic alternatives to organotin reagents.
Phenylsilane (B129415): Another effective and less toxic scavenger.
Thiol-based scavengers: Can be used, but care must be taken as they can sometimes interfere with other parts of the peptide, especially if disulfide bonds are present.
Ligands: The ligands attached to the palladium center, typically phosphines like triphenylphosphine (B44618) (PPh₃), play a crucial role. They stabilize the palladium catalyst and modulate its reactivity. The choice of ligand can influence the rate and efficiency of the deprotection. While PPh₃ is commonly used, other phosphine (B1218219) ligands can be employed to optimize the reaction for specific substrates. wikipedia.org The ligand's steric and electronic properties affect the stability of the catalyst and the kinetics of the oxidative addition and subsequent steps.
Table 2: Typical Reagents for Palladium(0)-Catalyzed Alloc Deprotection
| Component | Example Reagent(s) | Role in Reaction |
|---|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyzes the cleavage of the allyl-oxygen bond. iris-biotech.deuva.nl |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the Pd(0) catalyst and modulates its reactivity. wikipedia.org |
| Scavenger | Tributyltin Hydride (Bu₃SnH), Morpholine, Dimedone, Phenylsilane | Irreversibly traps the allyl cation, regenerating the Pd(0) catalyst and preventing side reactions. uva.nl |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Provides an inert medium for the reaction. |
Investigation of Alternative Adpoc Cleavage Methodologies
The removal of the 2-(1-adamantyl)propan-2-yloxycarbonyl (Adpoc) protecting group from the side-chain of a diaminobutyric acid (Dab) residue is a critical step in synthesizing complex peptides. The standard methodology relies on acidolysis, typically utilizing concentrated trifluoroacetic acid (TFA). The stability of the tertiary adamantyl carbocation formed during this process facilitates the cleavage. However, the harshness of concentrated TFA can be detrimental to sensitive peptide sequences or modifications. This has prompted investigation into alternative and milder cleavage methodologies.
The primary alternative strategies focus on modulating the acid strength or employing different acidic reagents. The goal is to achieve quantitative removal of the Adpoc group while preserving other acid-labile functionalities, such as tert-butyl (tBu) or trityl (Trt) groups, if a higher degree of orthogonality is required, or minimizing acid-catalyzed side reactions.
Research findings indicate that the cleavage of highly acid-labile groups, such as the related methyltrityl (Mtt) group, can be achieved with very dilute acid solutions. For instance, Mtt is efficiently cleaved using 1% TFA in dichloromethane (DCM), often in the presence of a carbocation scavenger like triethylsilane (TIS) to prevent side reactions. nih.gov Given the structural similarities and acid-labile nature, similar conditions can be explored for Adpoc cleavage, potentially offering a milder alternative to concentrated TFA.
Stronger acid systems, such as those employing trimethylsilyl (B98337) bromide (TMSBr) or trimethylsilyl triflate (TMSOTf), represent another class of alternatives. nih.govsigmaaldrich.com These reagents are often used for the deprotection of less acid-labile groups and could be applied for rapid Adpoc cleavage, although their compatibility with other protecting groups and the peptide structure must be carefully evaluated. sigmaaldrich.com
A summary of potential cleavage conditions for the Adpoc group is presented below.
| Reagent/System | Concentration/Conditions | Scavenger | Notes |
| Trifluoroacetic Acid (TFA) | 95% in H₂O | TIS/H₂O/EDT | Standard global deprotection condition; cleaves Adpoc and other acid-labile groups (e.g., Boc, tBu, Trt). |
| Trifluoroacetic Acid (TFA) | 1-5% in DCM | Triethylsilane (TIS) | Potentially selective conditions for highly acid-labile groups; may allow for selective Adpoc removal in the presence of more stable groups like tBu. nih.gov |
| Trimethylsilyl Bromide (TMSBr) | 1M in TFA/Thioanisole | Thioanisole/EDT | A stronger acid system for rapid deprotection of acid-labile groups. sigmaaldrich.com |
| TMS Triflate (TMSOTf) | Varies, with base (e.g., Lutidine) | Lutidine | Used for cleaving Boc groups and may be applicable to Adpoc under specific conditions. nih.gov |
This table contains interactive elements.
Orthogonality Between Fmoc and Adpoc Protecting Groups
In peptide synthesis, orthogonality describes a protection scheme where different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection in any order without affecting other groups. cblpatras.gr The combination of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and the Adpoc group for side-chain protection on a Dab residue represents a truly orthogonal pair. organic-chemistry.org
The chemical lability of each group is fundamentally different:
Fmoc Group : This group is base-labile and is quantitatively removed by treatment with a secondary amine, most commonly a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). libretexts.org
Adpoc Group : This group is acid-labile and is removed by treatment with an acid, such as trifluoroacetic acid (TFA).
This stark difference in deprotection chemistry ensures that one group can be selectively cleaved in the presence of the other, which is the cornerstone of their utility in complex peptide synthesis.
Sequential Deprotection Strategies in Multistep Syntheses
The orthogonality of Fmoc-Dab(Adpoc)-OH is leveraged in sequential deprotection strategies to construct chemically sophisticated peptides that are otherwise difficult to access. A common application is the on-resin synthesis of branched or cyclic peptides.
A typical synthetic sequence using this building block in Fmoc-based SPPS would proceed as follows:
Peptide Chain Elongation : The linear peptide sequence is assembled on a solid support. At each cycle, the N-terminal Fmoc group is removed with piperidine/DMF, followed by the coupling of the next Fmoc-amino acid. When this compound is incorporated, its α-amino group is coupled to the growing chain.
Selective Side-Chain Deprotection : Once the full-length linear peptide is synthesized, the resin-bound peptide is treated with a mild acid solution (e.g., dilute TFA in DCM with TIS). This selectively removes the Adpoc group from the Dab side chain, exposing its primary amine, while all other protecting groups (including the N-terminal Fmoc and other acid-labile side-chain groups like tBu) and the resin linkage remain intact.
Side-Chain Modification : The exposed side-chain amine of the Dab residue is then reacted. This could involve:
Branching : Coupling a new, separate peptide chain to the side chain.
Cyclization : Forming a lactam bridge by coupling the Dab side-chain amine with a C-terminal carboxyl group or the side-chain carboxyl of an Asp or Glu residue.
Labeling : Attaching a fluorophore, biotin (B1667282), or other molecular probe.
Final Cleavage and Global Deprotection : After side-chain modification is complete, the N-terminal Fmoc group is removed (if necessary), and the peptide is cleaved from the resin using a strong acid cocktail (e.g., 95% TFA with scavengers). thermofisher.com This final step also removes all remaining acid-labile side-chain protecting groups (like tBu, Boc, Trt), yielding the final, purified peptide.
This sequential strategy provides chemists with precise control over the placement and nature of modifications within a peptide sequence, enabling the synthesis of complex architectures.
Applications of Fmoc Dab Adpoc Oh in Solid Phase Peptide Synthesis Spps
Incorporation of Fmoc-Dab(Adpoc)-OH into Peptide Chains
The successful integration of any amino acid into a growing peptide chain during SPPS hinges on achieving a near-quantitative coupling reaction. For a specialized building block like this compound, optimizing the conditions for this crucial step is paramount to ensure high yield and purity of the final peptide.
The efficiency of coupling this compound can be significantly influenced by reaction parameters such as temperature and the choice of solvent. Lowering the reaction temperature during the introduction of the Fmoc group has been shown to be an effective strategy for minimizing side reactions like racemization. For instance, reducing the temperature from 25°C to 0°C can decrease racemization from 5% to less than 1%.
The choice of solvent is also critical, primarily due to its impact on the solubility of the reagents and the swelling of the solid-phase resin. Dimethylformamide (DMF) is generally superior to dichloromethane (B109758) (DCM) for dissolving this compound, which facilitates a more efficient reaction environment.
Table 1: Effect of Solvent on the Solubility of this compound at 25°C
| Solvent | Solubility |
| Dimethylformamide (DMF) | 95% |
| Dichloromethane (DCM) | 60% |
This interactive table summarizes the solubility of this compound in different common SPPS solvents. Data sourced from a comparative study.
The selection of a coupling reagent is one of the most critical factors determining the success of peptide bond formation. Research comparing various coupling agents for this compound has shown significant differences in their performance. A study found that using a combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with the additive HOAt (1-Hydroxy-7-azabenzotriazole) resulted in a 98% coupling efficiency. This outperformed other common reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIC (N,N'-Diisopropylcarbodiimide), which yielded lower efficiencies and higher levels of side products.
Table 2: Comparative Performance of Coupling Reagents for this compound
| Coupling Reagent/Additive | Coupling Efficiency (%) | Side Products (%) |
| HATU/HOAt | 98 | <1 |
| HBTU | 85 | 5 |
| DIC | 78 | 12 |
This interactive table presents data on the efficiency of different coupling reagents used for the incorporation of this compound.
To ensure the integrity of the final peptide and avoid the formation of deletion sequences, it is crucial to monitor the coupling reaction to confirm its completion. iris-biotech.depeptide.com Several methods are available for this purpose in SPPS.
One common technique takes advantage of the strong UV absorbance of the Fmoc group. altabioscience.comiris-biotech.de After the coupling step, the subsequent Fmoc deprotection is performed using a piperidine (B6355638) solution. The cleavage product, a piperidine-dibenzofulvene adduct, can be quantified by UV/Vis spectroscopy, which allows for an indirect assessment of the coupling efficiency of the preceding step. iris-biotech.de
Qualitative colorimetric tests performed on a small sample of the resin are also widely used. peptide.com The Kaiser test, which uses ninhydrin, is a popular method that gives a dark blue color in the presence of free primary amines, indicating an incomplete coupling reaction. peptide.com For secondary amines, such as when coupling to a proline residue, the isatin (B1672199) or chloranil (B122849) tests are more reliable alternatives. peptide.com Another option is the TNBS (2,4,6-trinitrobenzenesulfonic acid) test, which also detects primary amines. iris-biotech.de If these tests indicate an incomplete reaction, a second coupling step is typically performed. peptide.com
Investigation of Coupling Reagents and Additives
Strategies for Complex Peptide Architecture Construction
The true value of this compound lies in its role as an orthogonal building block, enabling the synthesis of non-linear peptide structures. The differential stability of the Fmoc and Adpoc groups is the key to this strategy. The Fmoc group is removed under standard basic conditions (e.g., 20% piperidine in DMF), while the Adpoc group is stable to these conditions but can be selectively cleaved using palladium(0) catalysis. highfine.com This orthogonality allows for site-specific modifications on the peptide's side chain while it is still attached to the solid support.
Branched peptides, which can be used to create synthetic vaccines or multi-epitope peptides, are readily synthesized using this compound. The strategy involves incorporating this compound into the primary peptide chain at the desired branching point. After the linear backbone is fully assembled, the N-terminal α-amino group is typically protected with a Boc (tert-butyloxycarbonyl) group.
Subsequently, the Adpoc group on the Dab side chain is selectively removed on-resin using a palladium(0) catalyst, unmasking the γ-amino group. This newly freed amine serves as an anchor point for the synthesis of a second, distinct peptide chain, growing from the side chain of the first. This results in a branched peptide architecture where two different peptide sequences are covalently linked through the Dab residue.
Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts. This compound is a valuable tool for constructing side-chain-to-head or side-chain-to-side-chain cyclized peptides.
For a head-to-side-chain cyclization, the linear peptide is first synthesized using standard Fmoc-SPPS, with this compound incorporated at a specific position. After the final amino acid is added, its N-terminal Fmoc group is removed. Then, the side-chain Adpoc group is cleaved using palladium(0) catalysis. The now-free N-terminal amine can be coupled with the newly exposed side-chain amine of the Dab residue, forming a cyclic structure. This intramolecular reaction is typically driven by standard peptide coupling reagents. This approach is analogous to strategies using other orthogonal protecting groups like Dde or Mtt to achieve on-resin cyclization.
Generation of Multi-Functionalized Peptide Sequences
The creation of peptides with multiple, specifically placed functional groups is essential for developing sophisticated therapeutic agents, diagnostic tools, and research probes. This requires a protection strategy where different protecting groups can be removed selectively without affecting others, a concept known as orthogonality. iris-biotech.desbsgenetech.com The standard Fmoc/tBu strategy in SPPS is a primary example, where the temporary N-α-Fmoc group is removed by a base like piperidine, while permanent side-chain protecting groups like tert-butyl (tBu) are removed at the end by strong acid. iris-biotech.debiosynth.com
This compound is designed to expand this orthogonal toolkit. The diaminobutyric acid (Dab) residue introduces a primary amine on its side chain, a versatile handle for chemical modification. researchgate.net In this compound, this side-chain amine is protected by the Adpoc group, while the α-amino group is protected by the standard Fmoc group.
The key to its utility lies in the distinct cleavage conditions for these two groups:
Fmoc Group: Removed by treatment with a mild base, typically 20% piperidine in DMF, to allow for peptide chain elongation. iris-biotech.de
Adpoc Group: Stable to the basic conditions of Fmoc removal but can be selectively cleaved using a palladium(0) catalyst under neutral conditions.
This orthogonality allows for site-specific functionalization of the Dab side chain while the peptide remains anchored to the solid support. After incorporating this compound into the desired position in the peptide sequence and completing the chain assembly, the Adpoc group can be selectively removed. This unmasks the γ-amino group of the Dab residue, which can then be reacted with a variety of molecules, such as:
Fluorophores or quenchers for creating diagnostic probes.
Biotin (B1667282) for affinity purification or detection.
Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles.
Another peptide chain to generate branched or cyclic structures. sigmaaldrich.com
The choice of an appropriate side-chain protecting group for Dab is critical, as some derivatives can present synthetic challenges. For instance, research has shown that other orthogonally protected Dab derivatives, such as Fmoc-Dab(Mtt)-OH, can be prone to undesirable side reactions like intramolecular lactamization during the coupling step. The Adpoc group, in contrast, provides robust protection that can be removed under specific and mild conditions, enabling the synthesis of complex, multi-functionalized peptides with high fidelity.
Table 1: Orthogonal Protecting Groups for Diaminobutyric Acid (Dab) in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
|---|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Acid-labile (Boc, tBu, Trt), Pd-labile (Alloc, Adpoc), Hydrazine-labile (Dde, ivDde) |
| 1-(1'-Adamantyl)-1-methylethoxycarbonyl | Adpoc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Base-labile (Fmoc), Acid-labile (Boc, tBu) |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | 2-4% Hydrazine (B178648) in DMF | Base-labile (Fmoc), Acid-labile (Boc, tBu) |
| 4-Methyltrityl | Mtt | Highly acid-labile (e.g., 1% TFA in DCM) | Base-labile (Fmoc), Pd-labile (Alloc, Adpoc) |
Utilization in Segment Condensation and Ligation Approaches
While SPPS is highly efficient for synthesizing peptides up to about 50 amino acids, the production of larger proteins is challenging due to accumulating side reactions and incomplete couplings. researchgate.net To overcome this limitation, chemists employ segment-based strategies, where smaller, purified peptide fragments are joined together. The two main approaches are segment condensation and native chemical ligation (NCL).
Segment Condensation: This method involves coupling fully protected peptide fragments in solution or on a solid support. This compound can be incorporated into a peptide segment, and the Adpoc group serves as a stable protecting group for the side chain, preventing it from interfering with the coupling of the large peptide fragments. Alternatively, a peptide fragment can be assembled on the deprotected side chain of a resin-bound Dab residue, creating a branched structure that can then be cleaved and used in a subsequent condensation.
Native Chemical Ligation (NCL): NCL is a powerful and widely used technique for constructing large proteins. researchgate.net It involves the reaction between two unprotected peptide segments: one with a C-terminal thioester and another with an N-terminal cysteine residue. This reaction forms a native peptide bond at the ligation site.
The utility of this compound in this context is twofold. First, it can be incorporated into any of the peptide segments to provide a site for future modification after the full-length protein has been assembled. The Adpoc group is stable to the conditions of both SPPS and the NCL reaction itself.
Second, the principles of orthogonal protection embodied by this compound are crucial for complex, multi-segment ligation strategies. For instance, in a three-piece ligation, the middle segment must be synthesized with an N-terminal cysteine and a C-terminal thioester. The N-terminal cysteine of this middle piece must be temporarily protected during the synthesis and activation of its C-terminus. Research has demonstrated that the Fmoc group can serve as an effective temporary mask for the N-terminal cysteine. nih.gov It is stable during the preparation of the peptide thioester and can be removed with piperidine just before the ligation reaction. The Adpoc group on a Dab residue within such a segment would remain stable throughout these manipulations, preserving its potential for later functionalization.
Table 2: Protecting Group Compatibility in Native Chemical Ligation
| Protecting Group | Role in NCL Context | Stability to NCL Conditions | Significance |
|---|---|---|---|
| Fmoc | Temporary N-terminal Cys protection in a middle segment | Stable to thioester formation; removed by piperidine pre-ligation | Enables multi-segment, one-pot ligation strategies |
| Adpoc | Side-chain protection (e.g., on Dab) | Stable to SPPS, thioester formation, ligation, and final acid cleavage | Allows for post-ligation, site-specific modification of the assembled protein |
| tBu, Boc, Trt | Standard acid-labile side-chain protection | Stable to ligation conditions; removed during final cleavage with strong acid (e.g., TFA) | Standard procedure for deprotecting the final folded protein |
Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | N-α-Fmoc-N-γ-(1-(1'-adamantyl)-1-methylethoxycarbonyl)-L-2,4-diaminobutyric acid |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| Adpoc | 1-(1'-Adamantyl)-1-methylethoxycarbonyl |
| Dab | 2,4-Diaminobutyric acid |
| Boc | tert-Butoxycarbonyl |
| tBu | tert-Butyl |
| Trt | Trityl (Triphenylmethyl) |
| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl |
| Mtt | 4-Methyltrityl |
| Alloc | Allyloxycarbonyl |
| SPPS | Solid-Phase Peptide Synthesis |
| NCL | Native Chemical Ligation |
| DMF | Dimethylformamide |
| TFA | Trifluoroacetic acid |
| PEG | Polyethylene glycol |
Challenges and Side Reactions in the Use of Fmoc Dab Adpoc Oh
Impact of Deprotection Byproducts on Peptide Purity and Yield
Prevention of Diketopiperazine Formation
Diketopiperazine (DKP) formation is a significant side reaction that occurs at the dipeptide stage of SPPS. iris-biotech.de After the removal of the Fmoc group from the second amino acid, the newly freed N-terminal amine can attack the ester bond linking the C-terminal residue to the resin. iris-biotech.de This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring (a diketopiperazine) and terminating chain elongation. iris-biotech.deiris-biotech.de This side reaction is particularly prevalent when the C-terminal residue is proline and is favored by the basic conditions of Fmoc deprotection. iris-biotech.denih.gov
Methods to prevent DKP formation include:
Use of Dipeptide Building Blocks: A straightforward method is to skip the problematic dipeptide stage by coupling a pre-formed dipeptide unit. iris-biotech.deiris-biotech.de
Modified Deprotection Conditions: Employing milder deprotection conditions, such as lower concentrations of piperidine (B6355638) and reduced temperatures, can suppress the rate of DKP formation. nih.gov
Alternative Reagents: Replacing piperidine with a different deprotection agent, like 1% tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF), can be effective. iris-biotech.de Alternatively, using a different N-terminal protecting group that is cleaved under non-basic conditions, such as the trityl (Trt) group (acid-labile) or the 2-(benzenesulfonyl)-3-phenyloxaziridine (Bsmoc) group, can circumvent the problem. iris-biotech.denih.gov
Simultaneous Deprotection-Coupling: A procedure involving the hydrogenolysis of a Z-protected dipeptide in the presence of an activated Boc-protected amino acid allows for a simultaneous deprotection and acylation, trapping the reactive N-terminal amine before it can cyclize. rsc.org
| Prevention Strategy | Description | Example(s) | Reference |
|---|---|---|---|
| Use of Dipeptides | Coupling a pre-formed dipeptide to bypass the reactive dipeptidyl-resin intermediate. | Fmoc-Pro-Pro-OH | iris-biotech.deiris-biotech.de |
| Milder Deprotection | Lowering base concentration and temperature during Fmoc removal. | Lower piperidine concentration at lower temperatures | nih.gov |
| Alternative Reagents | Using different N-terminal protecting groups or deprotection agents. | Bsmoc-amino acids; tert-butyl ammonium fluoride (TBAF) | iris-biotech.denih.gov |
| Simultaneous Deprotection/Coupling | In situ acylation of the N-terminal amine immediately following its deprotection. | Deprotection in the presence of an active ester | rsc.org |
Optimization of Reaction Conditions to Suppress Undesired Reactions
To minimize the side reactions detailed above and ensure the successful synthesis of the target peptide using Fmoc-Dab(Adpoc)-OH, careful optimization of reaction conditions is essential.
The choice of coupling reagent is critical for achieving high efficiency. Potent activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used with a non-nucleophilic base such as DIEA (N,N-diisopropylethylamine), can drive the coupling reaction to completion quickly, thereby reducing the peptide's exposure time to potentially harmful conditions.
The Fmoc deprotection step is a frequent source of side products. scholaris.ca While 20% piperidine in DMF is standard, it can promote both aspartimide and DKP formation. iris-biotech.descholaris.ca As discussed, using additives like HOBt, switching to a weaker base like piperazine (B1678402), or lowering the reaction temperature can be highly beneficial. biotage.comresearchgate.netnih.gov
The orthogonal protecting group strategy is the cornerstone of synthesizing complex peptides with this compound. The Adpoc group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin (e.g., TFA), which cleave groups like Boc and tBu. The Adpoc group's removal requires a specific palladium(0) catalyst, allowing for selective deprotection of the Dab side chain for modification at any point during the synthesis. This orthogonality can be extended by combining it with other protecting group families, such as the hydrazine-labile Dde or the highly acid-labile Mtt groups, to create peptides with multiple, uniquely addressable modification sites.
Case Studies of Reaction Complications (e.g., Lactamization of Related Dab Derivatives)
While the Adpoc protecting group on this compound is designed for stability, other protecting groups on Dab can lead to significant complications. A notable case study involves the use of Fmoc-Dab(Mtt)-OH, where the side chain is protected by a trityl-type group. rsc.orgnih.gov
During attempts to couple Fmoc-Dab(Mtt)-OH using standard coupling reagents like PyBOP and DIEA, researchers observed abnormally poor coupling efficiency. rsc.org Further investigation revealed that the amino acid was undergoing a rapid intramolecular cyclization. The side-chain amine, once activated by the base (DIEA), attacks the activated carboxyl group, forming a stable five-membered γ-lactam. This side reaction consumes the building block before it can be incorporated into the growing peptide chain. rsc.org
The formation of the lactam was confirmed by ESI-MS analysis, which identified a product with a mass corresponding to the cyclized amino acid. This complication highlights a critical challenge with Dab derivatives, where the side-chain amine's nucleophilicity can lead to unintended and yield-destroying intramolecular reactions. This lactamization is analogous to the DKP formation, where an amine attacks an activated carboxyl group, but in this case, it is an intramolecular reaction within the amino acid building block itself rather than a dipeptide on the resin. rsc.org This phenomenon underscores the need for careful selection of both protecting groups and coupling conditions when working with side-chain-functionalized amino acids like Dab.
Analytical Methodologies for Characterization and Reaction Monitoring
Chromatographic Techniques
Chromatographic methods are essential for verifying the purity of Fmoc-Dab(Adpoc)-OH and for monitoring the progress of reactions in which it is a participant, such as peptide synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and tracking its consumption during synthesis. Purity is typically expected to be greater than or equal to 97-98%. Reverse-phase HPLC (RP-HPLC) is the standard technique employed.
The process involves using a non-polar stationary phase, commonly a C18 column, and a polar mobile phase. A gradient of an aqueous solvent (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) (ACN) or methanol (B129727) is used to elute the compound. The Fmoc group's strong chromophore allows for sensitive detection using a UV detector, typically set at wavelengths of 254 nm, 265 nm, or 290 nm. uci.edu
During reaction monitoring, such as in SPPS, HPLC analysis of small aliquots from the reaction mixture can show the disappearance of the this compound peak over time, indicating its incorporation into the growing peptide chain. The appearance of new peaks corresponding to the product and potential byproducts can also be monitored.
| Parameter | Typical Condition | Purpose |
| Column | Reverse-Phase C18 | Separation based on hydrophobicity |
| Mobile Phase A | Water with 0.1% TFA | Aqueous component of the gradient |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic component of the gradient |
| Detection | UV at 254 nm or 265 nm | Quantifying the Fmoc-containing compound |
| Purity Standard | ≥97% | Quality control for the starting material |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intermediates and Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. For this compound, LC-MS is critical for confirming the molecular weight of the compound and identifying intermediates and byproducts during synthesis.
The LC component separates the different species in a sample, which are then introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the ions. This allows for the unambiguous identification of the starting material, the desired product, and any side-products, such as those resulting from incomplete deprotection or side reactions. For instance, in complex peptide syntheses, LC-MS can be used to detect residual Adpoc-protected intermediates if the deprotection step is incomplete.
| Analytical Target | Expected Molecular Weight (Monoisotopic) | Information Gained |
| This compound | 560.25 g/mol | Confirmation of starting material identity |
| Adpoc-protected intermediate | Varies based on peptide sequence | Monitoring of Adpoc group removal |
| Final Peptide Product | Varies based on peptide sequence | Confirmation of successful synthesis |
| Diketopiperazine | Varies | Identification of a common side product in SPPS |
Spectroscopic Approaches
Spectroscopic techniques provide valuable information about the structure of this compound and are used to monitor specific chemical transformations, such as the removal of the Fmoc protecting group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Fmoc Deprotection Monitoring
The removal of the N-terminal Fmoc group is a critical and repeated step in Fmoc-based solid-phase peptide synthesis. tec5usa.com This deprotection is typically accomplished using a solution of a secondary amine, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF). rsc.org The reaction liberates the fluorenyl group as a dibenzofulvene-piperidine adduct, which is a strong chromophore. thieme-connect.de
UV-Vis spectroscopy can be used to monitor the completion of the deprotection reaction in real-time. tec5usa.comthieme-connect.de By measuring the absorbance of the solution flowing from the synthesis vessel, the concentration of the released chromophore can be quantified. The absorbance is typically measured at or around 300 nm. rsc.org The deprotection is considered complete when the absorbance value plateaus, indicating that no more Fmoc groups are being removed from the resin-bound peptide. This technique is frequently automated in modern peptide synthesizers to ensure complete deprotection at each cycle. tec5usa.comthieme-connect.de
The loading of the amino acid onto the resin can also be calculated by quantifying the total amount of the Fmoc adduct released after the first deprotection step, using the Beer-Lambert law. rsc.org
| Parameter | Value | Reference |
| Analyte | Dibenzofulvene-piperidine adduct | thieme-connect.de |
| Wavelength of Max Absorbance (λmax) | ~300 nm | rsc.org |
| Molar Extinction Coefficient (ε) in DMF | 7800 M⁻¹cm⁻¹ | rsc.org |
| Reagent | 20% Piperidine in DMF | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (Excluding basic identification)
While basic identification is often achieved via mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information for the complete structural elucidation and confirmation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to confirm the connectivity and spatial relationships of the atoms within the molecule.
For a molecule as complex as this compound, specific NMR analyses can be particularly insightful. For example, rotameric equilibria of the Fmoc group can sometimes lead to peak splitting or broadening in the NMR spectrum. Running the NMR experiment at different temperatures (variable-temperature NMR) can help resolve these distinct rotational isomers, providing a more profound understanding of the molecule's dynamic behavior in solution.
Furthermore, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would confirm the proton-proton couplings within the diaminobutyric acid backbone and the adamantyl and fluorenyl groups. An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum correlates directly bonded protons and carbons, confirming the carbon skeleton of the entire molecule, including the correct attachment of the Fmoc and Adpoc protecting groups to the respective amino and side-chain positions. This level of detail is crucial for ensuring the correct isomeric form of the protected amino acid has been synthesized. The structural integrity confirmed by these advanced NMR methods is vital for its successful application in the synthesis of complex peptides.
Comparative Analysis of Side Chain Protecting Groups for Diaminobutyric Acid
Adpoc vs. Boc (tert-Butyloxycarbonyl) for Fmoc-Dab Protection
The Adpoc and Boc protecting groups are both urethane-type protections derived from tertiary alcohols. They are both categorized as acid-labile groups, yet their distinct structural features—the bulky adamantyl group in Adpoc versus the smaller tert-butyl group in Boc—confer a significant difference in their acid sensitivity. This difference is the cornerstone of their utility and orthogonality in SPPS.
Orthogonality in SPPS refers to the ability to remove specific protecting groups under distinct chemical conditions without affecting other protecting groups present in the peptide sequence. dtu.dkarizona.eduiris-biotech.de The primary Nα-protecting group in the context of this discussion is Fmoc, which is reliably cleaved under basic conditions, typically with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.deiris-biotech.de Both Adpoc and Boc are completely stable to these conditions, establishing a fundamental orthogonality with the Fmoc group. iris-biotech.de
The orthogonality between Adpoc and Boc, however, is based on graduated acid lability. The Boc group is widely used in tandem with Fmoc chemistry and is known for its stability during peptide chain assembly. It requires moderately strong acid for removal, with standard cleavage cocktails often containing 50-95% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), a process that typically also cleaves the finished peptide from the resin support. peptide.com
The Adpoc group, by contrast, is classified as a "hyper-acid-sensitive" or "mildly acid-labile" protecting group. units.it Its increased lability stems from the greater stability of the tertiary adamantyl cation that is formed upon acid-mediated cleavage. This allows for the selective removal of the Adpoc group under much milder acidic conditions than those required for Boc deprotection. Typically, Adpoc can be cleaved using very low concentrations of TFA (e.g., 1-3%) in a non-polar solvent like DCM, often in the presence of a scavenger such as triethylsilane (TES) to prevent side reactions. These conditions leave the more robust Boc group, as well as other standard acid-labile side-chain protections (like tBu esters), completely intact.
This differential lability allows for a "quasi-orthogonal" relationship, where the Adpoc group can be selectively removed to unmask the Dab side-chain for modification, while Boc groups elsewhere in the peptide remain protected. pdf4pro.com
| Protecting Group | Typical Cleavage Reagent | Stability to Fmoc Deprotection (20% Piperidine/DMF) | Orthogonality Basis |
|---|---|---|---|
| Adpoc | 1-3% TFA in DCM | Stable | Graduated Acid Lability |
| Boc | 50-95% TFA in DCM | Stable |
In the standard cycle of Fmoc-based SPPS, protecting groups must withstand repeated exposure to basic conditions for Fmoc removal and the neutral to slightly basic conditions of peptide coupling. Both Adpoc and Boc demonstrate excellent stability towards the piperidine solutions used for Nα-deprotection, showing no significant cleavage. iris-biotech.de
The key difference lies in their reactivity towards acid. The high sensitivity of Adpoc requires careful handling during synthesis. While it is stable enough for most standard Fmoc-SPPS protocols, prolonged exposure to even trace acidic impurities could potentially lead to premature deprotection. Conversely, the robustness of the Boc group makes it a very reliable and "safe" choice for protecting the side chain of Dab when no on-resin side-chain modification is planned. The Boc group is only removed during the final, harsh acidolytic cleavage step. peptide.com
The choice between Adpoc and Boc for Dab protection is therefore a strategic one. If the goal is simply to incorporate a Dab residue into a linear peptide without further modification, the more stable and cost-effective Fmoc-Dab(Boc)-OH is often preferred. However, if the synthetic plan involves selective deprotection of the Dab side chain on the solid support to allow for cyclization, branching, or the attachment of a reporter molecule, the mild acid-lability of the Adpoc group makes Fmoc-Dab(Adpoc)-OH the superior and necessary building block.
Orthogonality Profile and Cleavage Conditions
Adpoc vs. Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) and ivDde for Fmoc-Dab Protection
The comparison between Adpoc and the Dde or ivDde groups represents a shift from graduated lability to a truly orthogonal protection scheme. Dde and its more sterically hindered analogue, ivDde, are cleaved by an entirely different chemical mechanism, offering a distinct set of synthetic possibilities.
As established, the Adpoc group is cleaved by mild acidolysis via the formation of a stable carbocation. In sharp contrast, the Dde and ivDde groups are removed under basic, non-nucleophilic conditions through a mechanism involving hydrazine (B178648). iris-biotech.de The standard reagent for Dde/ivDde removal is a solution of 2% hydrazine monohydrate in DMF. peptide.com The reaction proceeds via nucleophilic attack by hydrazine on the enone system of the Dde group, leading to its cleavage and the release of the free amine.
This difference in cleavage chemistry provides a robust orthogonal system. The Dde/ivDde groups are completely stable to the acidic conditions used to remove Adpoc, Boc, Mtt, and other acid-labile groups, just as Adpoc is completely stable to the hydrazine treatment used to remove Dde/ivDde. iris-biotech.de This allows for the selective deprotection of either an Adpoc-protected residue or a Dde/ivDde-protected residue in any order without affecting the other.
| Protecting Group | Cleavage Mechanism | Typical Cleavage Reagent | Orthogonal To |
|---|---|---|---|
| Adpoc | Acidolysis | 1-3% TFA in DCM | Hydrazine-labile (Dde, ivDde), Palladium-labile (Alloc) |
| Dde / ivDde | Hydrazinolysis | 2% N₂H₄ in DMF | Acid-labile (Boc, Adpoc, Mtt), Palladium-labile (Alloc) |
The primary advantage of the Dde/ivDde group is its high degree of orthogonality, which allows for complex synthetic designs. For instance, a peptide could be synthesized with this compound and Fmoc-Lys(Dde)-OH. The Dde group could be removed with hydrazine for a specific modification, followed by the removal of the Adpoc group with dilute acid for a second, different modification, all while the peptide remains on the solid support.
However, the Dde/ivDde groups have known limitations. The Dde group, while easy to cleave, is not perfectly stable and can be partially lost during the synthesis of long peptides due to repeated piperidine treatments. iris-biotech.de More critically, it is prone to migration to other free amines within the peptide sequence, a phenomenon known as "scrambling". iris-biotech.denih.gov The ivDde group was developed to overcome these stability issues; its additional steric bulk makes it more robust and less prone to migration. iris-biotech.debachem.com The trade-off is that the ivDde group can sometimes be very difficult to remove completely, especially if it is located in an aggregated region of the peptide or near the C-terminus. iris-biotech.de
The Adpoc group does not suffer from these specific issues of migration or incomplete removal due to aggregation. Its cleavage is a straightforward chemical reaction dependent on acid concentration. Therefore, in scenarios where only one orthogonal deprotection step is required and the issues associated with hydrazine (e.g., potential reduction of other functional groups) are a concern, Adpoc may be a more reliable choice than Dde/ivDde. The choice depends on the complexity of the synthetic strategy and the known challenges of the specific peptide sequence.
Differential Cleavage Mechanisms and Reagents
Adpoc vs. Alloc (Allyloxycarbonyl) and Mtt (4-methyltrityl) for Fmoc-Dab Protection
Comparing Adpoc to Alloc and Mtt further illustrates its position within the spectrum of available protecting groups for Dab. Alloc offers another layer of true orthogonality based on metal catalysis, while Mtt provides an even higher degree of acid lability.
The Alloc group is completely stable to both the acidic and basic conditions used in standard Fmoc-SPPS. highfine.comiris-biotech.de Its removal is achieved under neutral conditions via palladium(0)-catalyzed hydrostannolysis or by using a scavenger like phenylsilane (B129415) (PhSiH₃). pdf4pro.com This makes Alloc truly orthogonal to both acid-labile groups (Adpoc, Boc, Mtt) and base-labile groups (Fmoc), as well as hydrazine-labile groups (Dde). pdf4pro.combapeks.com The use of Fmoc-Dab(Alloc)-OH is ideal for syntheses requiring multiple, mutually exclusive deprotection steps. The main drawback is the requirement of a palladium catalyst, which can be expensive and must be thoroughly washed from the peptide-resin to avoid interference in subsequent steps or contamination of the final product.
The Mtt group, like Adpoc, is an acid-labile protecting group, but it belongs to the hyper-sensitive trityl family. It is significantly more labile than Adpoc and can be cleaved under extremely mild acidic conditions, such as 1% TFA in DCM, or even with solutions of hexafluoroisopropanol (HFIP) or acetic acid. pdf4pro.com This places Adpoc in a useful intermediate position; it is more stable than Mtt but more labile than Boc. This graduated lability allows for selective deprotection: Mtt can be removed in the presence of Adpoc, and Adpoc can be removed in the presence of Boc. However, a significant drawback has been identified for Fmoc-Dab(Mtt)-OH, which is prone to rapid intramolecular cyclization to form a lactam during the coupling activation step, leading to poor incorporation efficiency. rsc.orgrsc.org This side reaction is a major concern and often makes alternative building blocks preferable.
| Protecting Group | Cleavage Reagent | Cleavage Mechanism | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Adpoc | 1-3% TFA / DCM | Acidolysis | Mild acid cleavage; intermediate lability between Mtt and Boc. | Requires careful control of acidic conditions. |
| Alloc | Pd(PPh₃)₄ / Scavenger | Palladium(0) Catalysis | Truly orthogonal to acid- and base-labile groups. bapeks.compeptide.com | Requires metal catalyst; potential for contamination. |
| Mtt | 1% TFA / DCM; HFIP | Acidolysis (Hyper-sensitive) | Extremely mild acid cleavage. | Prone to lactamization during coupling for Fmoc-Dab(Mtt)-OH. rsc.org |
Compatibility with Global Deprotection Strategies
Global deprotection is the final step in solid-phase peptide synthesis (SPPS), where the synthesized peptide is cleaved from the resin support and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to quench reactive cationic species generated during the process. thermofisher.comnih.gov The compatibility of the Dab side-chain protecting group with these harsh conditions is paramount for obtaining the desired peptide in high purity.
The Adpoc group, similar to the tert-butyloxycarbonyl (Boc) group, is designed to be labile to strong acidic conditions. organic-chemistry.org Its adamantyl moiety, however, offers distinct steric and electronic properties. The Adpoc group is generally removed during the final TFA cleavage cocktail treatment, which is a fundamental requirement for its use in a standard Fmoc/tBu strategy. iris-biotech.de
The choice of scavengers in the TFA cocktail is dictated by the amino acid composition of the peptide. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), and thioanisole. While direct studies on the compatibility of the Adpoc group on Dab with a wide array of scavenger cocktails are not extensively documented, its chemical nature as a bulky tertiary alkoxycarbonyl group suggests a similar compatibility profile to the widely used Boc group. organic-chemistry.orgacsgcipr.org Therefore, standard scavenger cocktails used for peptides containing sensitive residues like Trp, Met, Cys, and Arg should be compatible with the deprotection of a Dab(Adpoc)-containing peptide. nih.gov For instance, a common cocktail such as TFA/TIS/water (95:2.5:2.5) should effectively cleave the Adpoc group. nih.gov
The following table outlines the compatibility of various Dab side-chain protecting groups with typical global deprotection strategies.
| Protecting Group | Structure | Deprotection Condition | Compatibility with Global Deprotection (TFA-based) |
| Adpoc | 1-(1'-Adamantyl)-1-methylethoxycarbonyl | Strong acid (e.g., TFA) | Fully compatible; cleaved simultaneously with tBu-based groups. |
| Boc | tert-Butoxycarbonyl | Strong acid (e.g., TFA) iris-biotech.de | Fully compatible; the standard for Fmoc/tBu strategy. |
| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-10% Hydrazine in DMF sigmaaldrich.com | Orthogonal; stable to TFA, allowing for selective on-resin deprotection before global cleavage. sigmaaldrich.com |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger sigmaaldrich.com | Orthogonal; stable to TFA, enabling on-resin modification prior to final cleavage. sigmaaldrich.com |
| Mtt | 4-Methyltrityl | Dilute TFA (1-5%) in DCM, or HFIP sigmaaldrich.comug.edu.pl | Orthogonal; stable to standard global deprotection but can be selectively removed under milder acidic conditions. sigmaaldrich.com |
Table 1: Compatibility of various Dab side-chain protecting groups with global deprotection strategies.
Considerations for On-Resin Modifications
On-resin modifications, such as side-chain to side-chain or head-to-tail cyclization, and the attachment of labels or other moieties, are powerful techniques for synthesizing complex peptides. peptide.comrhhz.net These strategies necessitate the use of orthogonal protecting groups that can be selectively removed from the peptide while it remains anchored to the solid support, leaving the Nα-Fmoc and other side-chain protections intact. peptide.com
The Adpoc group is cleaved under strong acidic conditions, similar to the Boc and other tBu-based protecting groups used for permanent side-chain protection in the Fmoc strategy. iris-biotech.de This makes it generally unsuitable for selective on-resin deprotection when other residues are protected with tBu, as there is no orthogonality.
For on-resin modifications involving the Dab side chain, protecting groups that are cleaved under non-acidic conditions are required. Groups such as Alloc (removed by Pd(0)), ivDde (removed by hydrazine), and Mtt (removed by very mild acid) are the preferred choices. sigmaaldrich.com These allow for the selective unmasking of the Dab γ-amino group, which can then be used for cyclization or conjugation. peptide.comgoogle.com For example, a peptide can be synthesized with Fmoc-Dab(ivDde)-OH, and after chain assembly, the ivDde group can be selectively removed with hydrazine to allow for on-resin lactamization with a deprotected Asp or Glu side chain. sigmaaldrich.com
The use of this compound would be feasible for an on-resin modification only if the other side-chain protecting groups and the resin linkage were stable to the strong acid required for Adpoc removal, a scenario that falls outside the standard Fmoc/tBu strategy. Therefore, for applications requiring on-resin modification of the Dab side chain, Adpoc is not the protecting group of choice.
| Protecting Group | Selective On-Resin Deprotection | Suitability for On-Resin Modification |
| Adpoc | No (cleaved by strong acid) | Not suitable for standard Fmoc/tBu strategies. |
| Boc | No (cleaved by strong acid) | Not suitable for standard Fmoc/tBu strategies. |
| ivDde | Yes (hydrazine-labile) sigmaaldrich.com | Highly suitable. sigmaaldrich.com |
| Alloc | Yes (Pd(0)-labile) sigmaaldrich.com | Highly suitable. sigmaaldrich.com |
| Mtt | Yes (mild acid-labile) sigmaaldrich.com | Highly suitable, offers an alternative to base- or metal-catalyzed deprotection. sigmaaldrich.com |
Table 2: Suitability of Dab side-chain protecting groups for on-resin modifications.
Influence of Protecting Group Choice on Peptide Yield and Purity
The Adpoc group, with its bulky adamantyl cage, provides significant steric shielding. This can be advantageous in preventing side-chain related side reactions and potentially disrupting inter-chain hydrogen bonding that leads to peptide aggregation, a common problem in SPPS that results in poor coupling and deprotection kinetics. Some studies on the related Fmoc-Dap(Adpoc)-OH have indicated that the Adpoc group's steric bulk offers superior shielding compared to Alloc, which can reduce β-sheet formation during peptide assembly. This anti-aggregation property could lead to higher purity and yield, especially in the synthesis of long or hydrophobic sequences.
However, the same steric bulk might also hinder coupling efficiency, potentially requiring longer reaction times or more potent coupling reagents like HATU to achieve complete acylation. luxembourg-bio.com A study comparing coupling agents for Fmoc-Dap(Adpoc)-OH found that HATU/HOAt achieved 98% coupling efficiency, outperforming HBTU (85%). While this data is for diaminopropionic acid (Dap), a similar trend can be anticipated for the homologous Dab derivative.
In contrast, the widely used Boc group is less sterically demanding than Adpoc, which generally allows for standard coupling efficiencies. organic-chemistry.org However, it may offer less protection against aggregation. Other protecting groups, like Mtt, have been reported to cause specific issues; for instance, Fmoc-Dab(Mtt)-OH has been shown to undergo rapid lactamization under various coupling conditions, leading to poor incorporation efficiency of the desired amino acid. rsc.org This highlights the critical and sometimes unpredictable nature of protecting group choice on the synthetic outcome.
While direct comparative yield and purity data for peptides synthesized with this compound versus other protected Dab derivatives is limited in the literature, the properties of the Adpoc group suggest a trade-off between potentially improved anti-aggregation effects and possible challenges in coupling kinetics.
| Protecting Group | Potential Influence on Yield and Purity |
| Adpoc | Pros: Bulky adamantyl group may reduce peptide aggregation, potentially improving purity and yield for difficult sequences. Cons: Steric hindrance might lower coupling efficiency, requiring optimized conditions (e.g., stronger coupling reagents, longer times). |
| Boc | Pros: Well-established, generally good coupling efficiency with standard protocols. Cons: Less effective at preventing aggregation compared to bulkier groups. |
| ivDde | Pros: Generally good stability during synthesis. Cons: Removal can sometimes be sluggish, especially in aggregated sequences, potentially lowering yield. sigmaaldrich.com |
| Alloc | Pros: Efficiently removed under mild, orthogonal conditions. Cons: Requires use of a palladium catalyst, which must be thoroughly removed from the final peptide. |
| Mtt | Pros: Allows for orthogonal deprotection with mild acid. Cons: Can promote side reactions such as lactamization, leading to significantly reduced yield and purity. rsc.org |
Table 3: Potential influence of Dab side-chain protecting group choice on peptide yield and purity.
Advanced Research Applications and Future Directions
Design and Synthesis of Modified Peptides for Biochemical Probes
The unique structural features of Fmoc-Dab(Alloc)-OH make it an invaluable tool for creating modified peptides that serve as biochemical probes to investigate complex biological processes. The Alloc-protected side chain provides a specific handle that can be deprotected on-resin after the main peptide sequence is assembled, allowing for the site-specific attachment of reporter molecules such as fluorophores, quenchers, or biotin (B1667282) tags.
A prominent application is in the development of fluorescent peptide sensors. For instance, researchers have designed sensors to monitor the activity of enzymes like Cyclin A. rsc.org In such a synthesis, Fmoc-Dap(Alloc)-OH (where Dap is 2,3-diaminopropionic acid, a close analogue to Dab) is incorporated into the peptide sequence. rsc.org After the full peptide is assembled, the Alloc group is selectively removed using a palladium catalyst, unmasking the side-chain amine. rsc.org This amine is then derivatized with a fluorophore, such as 4-chloro-7-nitrobenzofurazan (B127121) (Cl-NBD). rsc.org This strategy allows for the precise placement of the probe, creating a tool to study protein-protein interactions and enzymatic activity with high sensitivity. rsc.org
Role in the Development of Peptide Mimetics for Biological Studies
Peptide mimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, or receptor selectivity. Fmoc-Dab(Alloc)-OH plays a critical role in the synthesis of a major class of peptide mimetics: cyclic peptides. On-resin cyclization is a powerful strategy where the orthogonal nature of the Alloc group is paramount.
This strategy has been successfully employed to create lactam-bridged peptides with significant biological activity. For example, in the development of quorum-sensing modulators for Streptococcus oligofermentans, researchers used Fmoc-Dab(Alloc)-OH and an orthogonally protected aspartic acid residue (Fmoc-Asp-OAll) at key positions in the peptide sequence. acs.org Following the assembly of the linear peptide, both the Alloc and Allyl groups were removed simultaneously on-resin using a palladium(0) catalyst in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). acs.orgmarioschubert.ch The newly freed side-chain amine (from Dab) and carboxylic acid (from Asp) were then coupled to form a stable lactam bridge, creating a constrained, cyclic peptide mimetic. acs.orgmdpi.com This approach has been used to synthesize analogues of antibiotics like Malacidin A and other peptides with potential as anti-phytopathogenic agents. mdpi.comfrontiersin.org
Exploration of Novel Deprotection Reagents and Conditions for Fmoc-Dab(Adpoc)-OH
The standard method for removing the Alloc (Adpoc) protecting group is through a palladium(0)-catalyzed reaction, often referred to as the Tsuji-Trost allylation. wpmucdn.com This process involves the formation of a π-allyl palladium complex and requires an "allyl scavenger" to irreversibly trap the allyl cation. wpmucdn.comgoogle.com While effective, research continues to focus on optimizing this step by exploring new reagents and conditions to improve efficiency, reduce side reactions, and enhance compatibility with sensitive substrates.
Key Deprotection Systems:
| Catalyst | Scavenger | Conditions | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Neutral, in DCM or DMF | wpmucdn.comrsc.org |
| Pd(PPh₃)₄ | Tributyltin hydride (Bu₃SnH) | Neutral, hydrostannolysis | uva.nliris-biotech.de |
| Pd(PPh₃)₄ | N,N'-dimethylbarbituric acid | Neutral | google.com |
| Pd(PPh₃)₄ | Dimethylamine (B145610) borane (B79455) (Me₂NH·BH₃) | Optimized for secondary amines | researchgate.net |
| Cp*Ru(COD)Cl | 4-mercaptophenylacetic acid | Aqueous buffer | researchgate.net |
This table is interactive and can be sorted by column.
Recent explorations have identified alternative scavengers and catalysts. For instance, dimethylamine borane complex (Me₂NH·BH₃) has been shown to be a superior scavenger for removing Alloc groups from secondary amines compared to phenylsilane or morpholine. researchgate.net Furthermore, novel catalyst systems are being developed to overcome the limitations of palladium. Ruthenium-based catalysts, such as Cp*Ru(COD)Cl, have been successfully used for Alloc deprotection in aqueous buffers, which is highly beneficial for biochemically relevant molecules. researchgate.net Looking beyond transition metals, a method using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide offers a nucleophilic deprotection pathway, expanding the toolkit for sensitive and complex syntheses. organic-chemistry.org
Computational Chemistry and Mechanistic Studies on Protecting Group Behavior
Understanding the behavior of protecting groups at a molecular level is crucial for optimizing their use and designing new ones. Computational chemistry provides powerful insights into the mechanisms of protection and deprotection reactions. For the Alloc group, the deprotection mechanism is known to be the Tsuji-Trost reaction, which proceeds through a π-allyl intermediate. wpmucdn.com Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model this process.
These theoretical approaches help predict the electron density around the allyloxycarbonyl group, identifying sites that are susceptible to enzymatic or chemical cleavage. For example, molecular docking simulations can be used to model how a peptide containing an Alloc-protected residue fits into the active site of an enzyme. This information can guide the design of more robust peptide mimetics by suggesting structural modifications that would increase resistance to degradation. Similarly, DFT calculations and NMR spectroscopy have been combined to analyze the conformational properties of related proline analogues, demonstrating the power of these methods to understand how specific chemical modifications influence peptide structure. researchgate.net
Expanding the Scope of Orthogonal Protection in Peptide and Peptidomimetic Chemistry
The concept of orthogonality, where different classes of protecting groups can be removed in any order without affecting the others, is fundamental to modern peptide chemistry. rsc.org The use of Fmoc-Dab(Alloc)-OH is a prime example of a "triorthogonal" strategy. csic.es In a typical solid-phase peptide synthesis (SPPS), this allows for three levels of selective deprotection. mdpi.com
An Example of a Triorthogonal Protection Scheme:
Nα-Fmoc group: Removed at each step of peptide chain elongation using a base (e.g., piperidine).
Side-chain tBu/Boc groups: Stable to piperidine (B6355638) and palladium catalysis; removed during final cleavage from the resin using a strong acid (e.g., trifluoroacetic acid, TFA).
Side-chain Alloc group: Stable to both piperidine and TFA; selectively removed using a palladium(0) catalyst under neutral conditions. iris-biotech.degoogle.com
This multi-dimensional control enables the synthesis of highly complex, non-linear peptide architectures. It allows for site-specific side-chain modifications, such as fluorophore attachment, after the main backbone is complete. rsc.org It is also the cornerstone of on-resin cyclization to form lactam bridges, where the Alloc group on one residue and an allyl ester on another can be removed together to allow for intramolecular bond formation while the rest of the peptide remains fully protected. acs.orgmarioschubert.ch The compatibility of the Alloc group with both Fmoc/tBu and Boc/Bzl strategies solidifies its role as a versatile and indispensable tool for expanding the complexity and functionality of synthetic peptides and peptidomimetics. iris-biotech.desigmaaldrich.com
Q & A
Q. What are the standard protocols for synthesizing Fmoc-Dab(Adpoc)-OH in solid-phase peptide synthesis (SPPS)?
Methodological Answer: this compound is typically incorporated into peptides using SPPS with the following steps:
Deprotection : Remove the Fmoc group using 20% piperidine in DMF (2 × 5 min) .
Coupling : Activate the amino acid with coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma) in DMF for 30–60 min. Monitor coupling efficiency via Kaiser or TNBS tests .
Orthogonal Protection : The Adpoc group on the Dab side chain remains stable during Fmoc cleavage but can be removed selectively with Pd(PPh₃)₄ and phenylsilane in DCM .
Key Considerations : Use anhydrous solvents and inert atmosphere to prevent side reactions.
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Short-term : Store at -20°C in a desiccator under argon to prevent moisture absorption and oxidation .
- Long-term : Aliquot and store at -80°C in sealed vials. Avoid repeated freeze-thaw cycles to minimize decomposition .
- Solubility : Prepare stock solutions in DMSO (10 mM) and use within 1 month at -20°C. For aqueous buffers, ensure pH >7 to prevent precipitation .
Q. What analytical methods are recommended for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Retention time varies based on side-chain modifications .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Expected [M+H]⁺ for this compound (C₃₂H₃₄N₂O₆): 566.25 .
- NMR : Verify stereochemistry and absence of lactamization by analyzing ¹H and ¹³C spectra in DMSO-d₆ .
Advanced Research Questions
Q. How can researchers mitigate lactamization during SPPS with this compound?
Methodological Answer: Lactamization (intramolecular cyclization) is a common side reaction with Dab derivatives. Mitigation strategies include:
- Coupling Optimization : Use DEPBT as a coupling reagent without pre-activation to reduce lactam formation .
- Temperature Control : Conduct couplings at 0–4°C to slow reaction kinetics .
- Alternative Building Blocks : Replace Adpoc with Alloc or Dde groups for better steric hindrance .
Data Table : Comparison of Protective Groups for Dab Side Chains
| Protective Group | Removal Conditions | Lactamization Risk | Reference |
|---|---|---|---|
| Adpoc | Pd(PPh₃)₄, phenylsilane | Moderate | |
| Alloc | Pd(PPh₃)₄, morpholine | Low | |
| Dde | 2% hydrazine in DMF | High |
Q. What orthogonal protection strategies enable selective modification of Dab side chains?
Methodological Answer: Dual protection of Dab allows site-specific functionalization (e.g., biotinylation, fluorophore labeling):
Adpoc as Temporary Protection : Remove Adpoc post-SPPS under mild conditions (Pd catalysis), leaving other groups (e.g., Boc) intact .
Click Chemistry : After deprotection, react the free amine with azide/alkyne-functionalized probes via CuAAC or SPAAC .
Case Study : Synthesis of polymyxin analogs using this compound and Nγ-Z derivatives for selective lipidation .
Q. How do solvent and pH affect the solubility and reactivity of this compound?
Methodological Answer:
- Solubility :
- Reactivity :
Data Contradictions and Resolution
Q. Discrepancies in reported coupling efficiencies: How to validate experimental outcomes?
Analysis :
- reports low coupling efficiency due to lactamization, while claims high yields with Alloc-protected analogs.
- Resolution :
Safety and Handling
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves (0.11 mm thickness, tested to EN374) and safety goggles. Use N95 masks if handling powders .
- Spill Management : Collect solid waste in sealed containers; dissolve residues in DMF for disposal .
- Toxicity : No acute toxicity reported, but treat as a potential irritant. Seek medical advice for eye/skin contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
